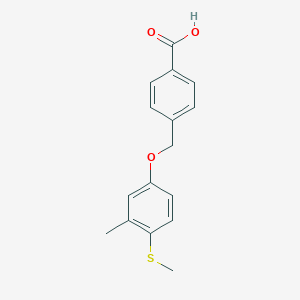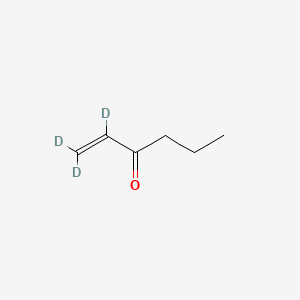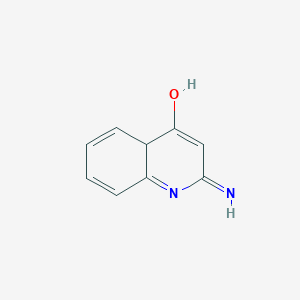
Methylthiomcresol-C1-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiomcresol-C1-benzoic acid: is an organic compound that features a methylthio group attached to a cresol moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methylthiomcresol-C1-benzoic acid typically begins with the selection of appropriate starting materials, such as methylthiocresol and benzoic acid derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Catalyst Recycling: The Lewis acid catalyst is often recycled to minimize waste.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methylthiomcresol-C1-benzoic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Methylthiomcresol-C1-benzoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Agents: It is used in the development of diagnostic agents for medical imaging.
Industry
Polymer Production: this compound is used as a monomer in the production of specialty polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which Methylthiomcresol-C1-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methylthiocresol: Shares the methylthio group but lacks the benzoic acid moiety.
Benzoic Acid: Contains the carboxylic acid group but lacks the methylthio and cresol components.
Thiomethylbenzoic Acid: Similar structure but with variations in the position of functional groups.
Uniqueness
Methylthiomcresol-C1-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis, drug development, and material science.
Properties
Molecular Formula |
C16H16O3S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[(3-methyl-4-methylsulfanylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C16H16O3S/c1-11-9-14(7-8-15(11)20-2)19-10-12-3-5-13(6-4-12)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
NZBCZBBZAPZWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)

![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
